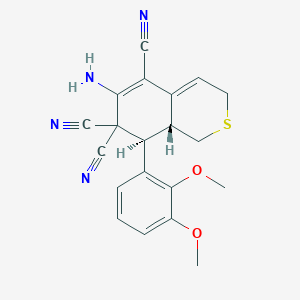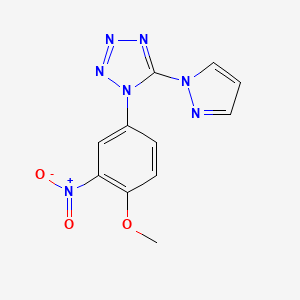![molecular formula C16H17N3O4S2 B11056438 5,11-Bis(methylsulfonyl)-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine](/img/structure/B11056438.png)
5,11-Bis(methylsulfonyl)-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,16-bis(methylsulfonyl)-8,16,17-triazatetracyclo[7710~2,7~0~10,15~]heptadeca-2,4,6,10,12,14-hexaene is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,16-bis(methylsulfonyl)-8,16,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene typically involves a multi-step process that includes the formation of the tetracyclic core followed by the introduction of the methylsulfonyl groups. One common approach is to start with a suitable bicyclic precursor, which undergoes a series of cyclization reactions to form the tetracyclic framework. The methylsulfonyl groups are then introduced through sulfonation reactions using reagents such as methylsulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques to ensure the final product’s purity. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8,16-bis(methylsulfonyl)-8,16,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of the methylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability.
Reduction: De-methylsulfonylated products with potential for further functionalization.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8,16-bis(methylsulfonyl)-8,16,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8,16-bis(methylsulfonyl)-8,16,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene involves its interaction with specific molecular targets and pathways. The presence of nitrogen atoms and sulfonyl groups allows the compound to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
8,16-bis(methylsulfonyl)-8,16-diaza-17-azoniatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene: A similar compound with a slightly different nitrogen arrangement.
Bicyclo[2.2.2]octane derivatives: Compounds with a similar bicyclic core but different functional groups.
Uniqueness
8,16-bis(methylsulfonyl)-8,16,17-triazatetracyclo[7710~2,7~0~10,15~]heptadeca-2,4,6,10,12,14-hexaene is unique due to its specific tetracyclic structure and the presence of multiple nitrogen atoms and methylsulfonyl groups
Properties
Molecular Formula |
C16H17N3O4S2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
8,16-bis(methylsulfonyl)-8,16,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C16H17N3O4S2/c1-24(20,21)18-13-9-5-3-7-11(13)16-17-15(18)12-8-4-6-10-14(12)19(16)25(2,22)23/h3-10,15-17H,1-2H3 |
InChI Key |
ROMXICIZQIJIER-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C2C3=CC=CC=C3N(C(N2)C4=CC=CC=C41)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Methoxyphenyl)-3-(3-nitrophenyl)-1H-imidazo[1,5-C][1,3]thiazole-5,7(6H,7AH)-dione](/img/structure/B11056356.png)
![3-(3,4-difluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056359.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056364.png)

![ethyl {4-[3-amino-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11056383.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl][5-(2-chloro-4-nitrophenyl)furan-2-yl]methanone](/img/structure/B11056385.png)
![Piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]-](/img/structure/B11056394.png)
![1-methoxy-2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B11056405.png)

![6-amino-8-(4-fluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11056410.png)
![N-(4-fluorophenyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11056423.png)
![N-(4-chlorophenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11056433.png)
![2,4-diamino-8-hydroxy-5-(propan-2-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11056437.png)
![7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11056455.png)
